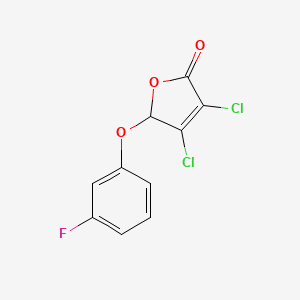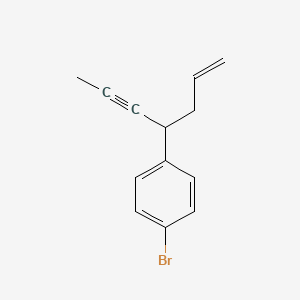![molecular formula C16H6Cl2F12Sn B12594541 Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- CAS No. 650583-85-0](/img/structure/B12594541.png)
Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of tin (Sn) bonded to two 2,6-bis(trifluoromethyl)phenyl groups and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- typically involves the reaction of tin tetrachloride (SnCl4) with 2,6-bis(trifluoromethyl)phenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states, leading to the formation of tin oxides or other tin-containing compounds.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium and Grignard reagents. The reactions are typically carried out in an inert atmosphere and in solvents like THF or diethyl ether.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of organotin compounds with different substituents.
Oxidation Reactions: Formation of tin oxides or other oxidized tin species.
Reduction Reactions: Formation of lower oxidation state tin compounds.
Scientific Research Applications
Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin compounds. It is also used in studies related to the reactivity and stability of organotin compounds.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- involves its interaction with molecular targets, such as enzymes or cellular receptors. The compound can form coordination complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Stannane, bis[2,4,6-tris(trifluoromethyl)phenyl]dichloro-
- Stannane, bis[2,6-difluorophenyl]dichloro-
- Stannane, bis[2,4-difluorophenyl]dichloro-
Uniqueness
Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- is unique due to the presence of the trifluoromethyl groups, which impart distinct electronic and steric properties
Properties
CAS No. |
650583-85-0 |
|---|---|
Molecular Formula |
C16H6Cl2F12Sn |
Molecular Weight |
615.8 g/mol |
IUPAC Name |
bis[2,6-bis(trifluoromethyl)phenyl]-dichlorostannane |
InChI |
InChI=1S/2C8H3F6.2ClH.Sn/c2*9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;;/h2*1-3H;2*1H;/q;;;;+2/p-2 |
InChI Key |
RDHPCGRURGNKCA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)[Sn](C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)(Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12594461.png)
![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)

![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)](/img/structure/B12594497.png)

![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
![Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)
![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)

![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)
